molecular formula C14H21NO3 B092782 Benzyl (6-hydroxyhexyl)carbamate CAS No. 17996-12-2

Benzyl (6-hydroxyhexyl)carbamate

Cat. No. B092782
CAS RN: 17996-12-2
M. Wt: 251.32 g/mol
InChI Key: JMOQYRXPJQMWRQ-UHFFFAOYSA-N
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Description

Benzyl (6-hydroxyhexyl)carbamate is a chemical compound that is part of a broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including their use as pesticides, pharmaceuticals, and intermediates in organic synthesis. The specific structure of benzyl (6-hydroxyhexyl)carbamate suggests that it contains a benzyl group attached to a carbamate functional group, which is further linked to a 6-hydroxyhexyl moiety.

Synthesis Analysis

The synthesis of related carbamate compounds has been explored in several studies. For instance, an enantioselective synthesis of a benzyl carbamate derivative using an iodolactamization as a key step was described, highlighting the importance of stereochemistry in the synthesis of such compounds . Another study developed a new strategy for the preparation of hydroxamic acids, which are related to carbamates, using N-benzyloxy carbamic acid ethyl ester as a starting material . These methods demonstrate the versatility of synthetic approaches to carbamate derivatives.

Molecular Structure Analysis

The molecular structure of benzyl (6-hydroxyhexyl)carbamate would include a benzyl group, a carbamate group, and a 6-hydroxyhexyl chain. The presence of the hydroxy group may influence the compound's reactivity and interaction with biological targets. The structure-activity relationship is crucial in the development of new compounds with potential biological applications, as seen in the study of benzo[a]carbazole derivatives, where the position of hydroxy groups significantly affected estrogen receptor binding affinities .

Chemical Reactions Analysis

Carbamates can undergo various chemical reactions, including hydrolysis, which can release the parent amines and carbon dioxide. The reactivity of carbamates with stabilized carbon nucleophiles has been explored to give functionalized protected hydroxamic acids . Additionally, carbamates can be used as intermediates in the synthesis of other complex molecules, such as in the gold(I)-catalyzed intramolecular hydroamination of alkynyl carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl (6-hydroxyhexyl)carbamate would be influenced by its functional groups. The hydroxy group could contribute to the compound's solubility in polar solvents, while the benzyl group could affect its hydrophobicity. The carbamate group itself is known for its stability compared to esters and amides, which can be relevant in the context of drug design and delivery. For example, carbamate prodrugs have been evaluated for their potential to release parent drugs in biological media .

Scientific Research Applications

  • Antibacterial Agents : Some carbamates, including Benzyl (6-hydroxyhexyl)carbamate derivatives, have shown potent inhibitory activity against Gram-positive bacteria, including drug-resistant strains (Liang et al., 2020).

  • Catalyst in Chemical Reactions : These compounds have been used as catalysts in chemical reactions, such as the intramolecular hydroamination of allenes. This application is important for the synthesis of various organic compounds, including those with potential pharmaceutical applications (Zhang et al., 2006).

  • Inhibitors of Acetyl- and Butyrylcholinesterase : Benzyl (6-hydroxyhexyl)carbamate derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets in the treatment of neurodegenerative diseases such as Alzheimer's disease (Kos et al., 2021).

  • Potential in Treating Tuberculosis : Derivatives of Benzyl (6-hydroxyhexyl)carbamate have shown promise as antitubercular agents, demonstrating good inhibitory activity against both standard and multidrug-resistant strains of Mycobacterium tuberculosis (Cheng et al., 2019).

  • Drug Delivery Systems : In the field of drug delivery, these carbamates have been used to improve the solubility and bioavailability of drugs. They have been employed in the synthesis of poly(ethylene glycol) prodrugs for amino-containing compounds, aiding in the solubilization and extending plasma circulating half-lives of drugs (Greenwald et al., 1999).

  • Chemical Synthesis and Modelling : Studies have also focused on the synthesis and molecular modeling of Benzyl (6-hydroxyhexyl)carbamate derivatives. These studies are important for understanding the chemical behavior and potential applications of these compounds (Hugo et al., 2019).

  • Anticholinesterase Activities : Further research has delved into the synthesis of novel carbamates and their anticholinesterase activities. This is significant in the context of developing treatments for diseases like Alzheimer's (Luo et al., 2005).

Safety And Hazards

“Benzyl (6-hydroxyhexyl)carbamate” is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water . If inhaled, the victim should be moved to fresh air and given artificial respiration if necessary .

properties

IUPAC Name

benzyl N-(6-hydroxyhexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c16-11-7-2-1-6-10-15-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9,16H,1-2,6-7,10-12H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOQYRXPJQMWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400443
Record name Benzyl (6-hydroxyhexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (6-hydroxyhexyl)carbamate

CAS RN

17996-12-2
Record name Benzyl (6-hydroxyhexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of diisobutylaluminum hydride (49 mL, 1.5 M in toluene) in THF (150 mL) cooled to −78° C. was added a solution of 6-benzyloxycarbonylamino-hexanoic acid methyl ester (10 g, 37 mmol) in THF (100 mL) . The reaction mixture was stirred for 4 h and methanol (2.5 mL) was added carefully at −78 to −75° C. After 2 h, the mixture was poured to 250 mL of 1 N HCl solution cooled in ice-bath, extracted with ethyl acetate (300 mL), washed with brine (3×100 mL), dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue was purified by flash column chromatography (silica, 50% ethyl acetate in hexane) to yield the titled compound (7.1 g, 80%); white solid, mp 67-68° C.
Quantity
49 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Yield
80%

Synthesis routes and methods II

Procedure details

7.06 ml (47 mmol) of chloroformic acid benzyl ester are added dropwise to a solution of 5.52 g (47 mmol) of 6-aminohexan-1-ol and 3.95 g (47 mmol) of sodium hydrogen carbonate in 100 ml of acetone and 50 ml of water. The mixture is stirred at room temperature for 18 hours and concentrated to approximately 70 ml, and the white precipitate is filtered off, washed with approximately 20 ml of water, taken up in 250 ml of methylene chloride and dried over magnesium sulfate; the magnesium sulfate is filtered off and the residue is concentrated to dryness by evaporation. 6-(N-benzyloxycarbonylamino)hexan-1-ol is obtained in the form of white crystals having a melting point of 58°-60°.
Quantity
7.06 mL
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

6-Aminohexan-1-ol (11.7 g, 100 mmol) and potassium carbonate (16.58 g, 120 mmol) were dissolved in 100 mL water and 70 mL dichloromethane. Benzylchloroformate (14.27 mL, 100 mmol) was added dropwise over 30 minutes at a temperature of 25°-30° C. The resulting mixture stood overnight, then the dichloromethane layer was separated, washed with water (3×200 mL), 2N HCl (3×50 mL) and finally with water (3×100 mL), dried, and evaporated to give a white solid. The solid was recrystallized in hexane-ethylacetate (8:2) to give a solid, which was collected and dried under vacuum at room temperature. Yield: 23 g (91%).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
16.58 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.27 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 32 g of N-benzyloxycarbonyloxysuccinimide in 100 ml of tetrahydrofuran is reacted with 15 g of 6-amino-1-hexanol in 30 ml of 50% methanol:tetrahydrofuran. The reaction mixture is stirred overnight at room temperature, and poured into water. The resulting mixture is extracted with methylene chloride and the organic layer is washed with sodium chloride solution, dried over anhydrous magnesium sulfate. The magnesium sulfate is filtered and the solvent is removed by evaporation. The product is recrystallized from ethyl acetate/ether to provide N-(benzyloxycarbonyl)-6-amino-1-hexanol, mp 81.5°-83° C. having the following formula: ##STR32##
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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